molecular formula C17H16N2S2 B10853160 Benzyl ((1H-indol-2-yl)methyl)carbamodithioate CAS No. 917986-01-7

Benzyl ((1H-indol-2-yl)methyl)carbamodithioate

Cat. No.: B10853160
CAS No.: 917986-01-7
M. Wt: 312.5 g/mol
InChI Key: PHBHIYCWGKONRK-UHFFFAOYSA-N
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Description

Benzyl ((1H-indol-2-yl)methyl)carbamodithioate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to a carbamodithioate moiety, which is further connected to an indole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1H-indol-2-yl)methyl)carbamodithioate typically involves the reaction of indole derivatives with benzyl isothiocyanate under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1H-indol-2-yl)methyl)carbamodithioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamodithioate moiety to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl ((1H-indol-2-yl)methyl)carbamodithioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((1H-indol-2-yl)methyl)carbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, including proteins and nucleic acids, which can lead to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Another indole derivative with significant biological activity.

    Benzyl isothiocyanate: A compound with a similar benzyl group but different functional properties.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness

Benzyl ((1H-indol-2-yl)methyl)carbamodithioate is unique due to its specific combination of a benzyl group, an indole ring, and a carbamodithioate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

917986-01-7

Molecular Formula

C17H16N2S2

Molecular Weight

312.5 g/mol

IUPAC Name

benzyl N-(1H-indol-2-ylmethyl)carbamodithioate

InChI

InChI=1S/C17H16N2S2/c20-17(21-12-13-6-2-1-3-7-13)18-11-15-10-14-8-4-5-9-16(14)19-15/h1-10,19H,11-12H2,(H,18,20)

InChI Key

PHBHIYCWGKONRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)NCC2=CC3=CC=CC=C3N2

Origin of Product

United States

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